molecular formula C11H15NOS B14812802 (3-Cyclopropoxy-2-(methylthio)phenyl)methanamine

(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine

Cat. No.: B14812802
M. Wt: 209.31 g/mol
InChI Key: URLSUYBFMIENGL-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine is an organic compound with the molecular formula C11H15NOS It is characterized by the presence of a cyclopropoxy group, a methylthio group, and a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-2-(methylthio)phenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a phenolic compound under basic conditions.

    Introduction of the Methylthio Group: The methylthio group is usually introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate.

    Formation of the Phenylmethanamine Structure:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Cyclopropoxy-2-(methylthio)phenyl)methanamine can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-2-(methylthio)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyclopropoxy-5-(methylthio)phenyl)methanamine
  • (2-Cyclopropoxy-5-(methylthio)phenyl)methanamine
  • (3-(Methoxymethyl)phenyl)methanamine

Uniqueness

(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine is unique due to the specific positioning of the cyclopropoxy and methylthio groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

(3-cyclopropyloxy-2-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C11H15NOS/c1-14-11-8(7-12)3-2-4-10(11)13-9-5-6-9/h2-4,9H,5-7,12H2,1H3

InChI Key

URLSUYBFMIENGL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1OC2CC2)CN

Origin of Product

United States

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